2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-(2-methoxyphenyl)ethane-1-sulfonamido
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S3/c1-22-13-5-2-3-7-17(13)25(20,21)18-11-12(19)14-8-9-16(24-14)15-6-4-10-23-15/h2-10,12,18-19H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODUCXQGNZGLEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2,2’-bithiophene]-5-yl}-2-hydroxy-S-(2-methoxyphenyl)ethane-1-sulfonamido typically involves multiple steps:
Formation of the Bithiophene Core: The bithiophene unit can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a bromo-thiophene with a thiophene boronic acid under palladium catalysis.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction, often using reagents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Attachment of the Sulfonamido Group: The sulfonamido group is typically introduced through a sulfonation reaction, where a sulfonyl chloride reacts with an amine group in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the sulfonamido group, converting it to a sulfonamide using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halides, amines, in the presence of a base like sodium hydroxide (NaOH)
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Sulfonamides
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its electronic properties, particularly in the context of organic semiconductors and conductive polymers. Its bithiophene core is known for facilitating charge transport, making it a candidate for use in organic photovoltaic cells and field-effect transistors.
Biology and Medicine
In medicinal chemistry, the sulfonamido group is of interest due to its potential biological activity. Compounds with similar structures have been investigated for their antibacterial and anti-inflammatory properties. The hydroxy group can also enhance solubility and bioavailability, making it a useful moiety in drug design.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as coatings and adhesives, due to its unique combination of functional groups that can provide both adhesion and electronic properties.
Mechanism of Action
The mechanism by which 2-{[2,2’-bithiophene]-5-yl}-2-hydroxy-S-(2-methoxyphenyl)ethane-1-sulfonamido exerts its effects depends on its application:
Electronic Applications: The bithiophene core facilitates charge transport through π-π stacking interactions, which is crucial for its function in electronic devices.
Biological Applications: The sulfonamido group can interact with biological targets such as enzymes or receptors, potentially inhibiting their activity. The hydroxy group can form hydrogen bonds, enhancing binding affinity.
Comparison with Similar Compounds
Structural Analogs in Bithiophene-Sulfonamide Family
(a) 2-{[2,2'-Bithiophene]-5-yl}-S-(3-fluorophenyl)-2-hydroxyethane-1-sulfonamido
- CAS : 2097931-66-1
- Molecular Formula: C₁₆H₁₄FNO₃S₃
- Key Differences: Substituent: 3-Fluorophenyl vs. 2-methoxyphenyl. Electronic Effects: Fluorine (electron-withdrawing) vs. Molecular Weight: 383.5 g/mol (fluorophenyl analog) vs. ~395.5 g/mol (estimated for methoxyphenyl variant).
Table 1: Structural and Electronic Comparison
(b) 5-Formyl-2,2'-bithiophene (Compound 6 in )
- Structure : Bithiophene core with formyl (-CHO) group.
- Formyl group enhances electrophilicity, making it reactive in cross-coupling reactions .
Functional Comparisons: Anti-Inflammatory Activity
highlights bithiophene derivatives (e.g., compounds 2 , 4 , and 14 ) with significant anti-inflammatory activity in RAW 264.7 cells. These compounds feature dihydroxybutynyl or hydroxylated side chains, suggesting that polar substituents enhance bioactivity. The target compound’s hydroxy and sulfonamido groups may similarly facilitate interactions with inflammatory targets (e.g., enzymes or receptors) .
Table 2: Anti-Inflammatory Activity of Selected Bithiophenes
Biological Activity
The compound 2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-(2-methoxyphenyl)ethane-1-sulfonamido is a complex organic molecule that integrates a bithiophene core with functional groups that may enhance its biological activity. This compound has been synthesized for potential applications in various fields, including medicinal chemistry and materials science. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure and Properties
The molecular structure of the compound includes:
- A bithiophene core, which is known for its electronic properties.
- A hydroxy group that may facilitate hydrogen bonding.
- A sulfonamido group, which can interact with biological targets.
The presence of the methoxyphenyl group enhances solubility, potentially improving bioavailability and interaction with biological systems .
The biological activity of this compound can be attributed to several mechanisms:
- Charge Transport : The bithiophene moiety allows for π-π stacking interactions, crucial for electronic applications and possibly influencing biological interactions.
- Enzyme Interaction : The sulfonamido group may inhibit enzyme activity by binding to active sites or altering enzyme conformation.
- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with biomolecules, enhancing binding affinity to targets such as receptors or enzymes .
Anticancer Activity
In vitro studies on similar compounds indicate potential anticancer effects. For instance, thiazole derivatives have demonstrated selective cytotoxicity against various cancer cell lines, suggesting that modifications in structure can lead to enhanced activity against specific targets.
| Compound | Cell Line | Viability (%) |
|---|---|---|
| Compound 1 | A549 | 35.0 |
| Compound 12f | Caco-2 | 53.1 |
These results highlight the importance of structural features in determining anticancer activity, which may also apply to the compound .
Case Studies
- Antimicrobial Efficacy : A study involving thiazole derivatives showed promising results against drug-resistant strains of bacteria and fungi, emphasizing the need for further exploration of similar compounds like this compound.
- Cytotoxicity Tests : Testing on various cancer cell lines revealed that structural modifications significantly influence cytotoxicity levels, indicating that the unique features of this compound could be optimized for better therapeutic outcomes.
Q & A
Q. What are the critical synthetic challenges in preparing this compound, and how can they be mitigated?
The synthesis involves multi-step reactions requiring precise control of:
- Temperature : Optimal ranges (e.g., 60–80°C) to prevent decomposition of the bithiophene core.
- Solvent polarity : Use polar aprotic solvents (e.g., DMF) for sulfonamide coupling.
- Catalyst selection : Transition-metal catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is essential to isolate the target compound from byproducts .
Q. Which spectroscopic methods are most effective for structural characterization?
- ¹H/¹³C NMR : Resolves aromatic protons (δ 6.8–7.5 ppm) and confirms substitution patterns.
- FT-IR : Identifies functional groups (e.g., -OH stretch at ~3200 cm⁻¹, sulfonamide S=O at ~1350 cm⁻¹).
- HRMS : Validates molecular weight (C₁₇H₁₇NO₄S₃, MW 427.52 g/mol) with <2 ppm error .
Advanced Research Questions
Q. How can computational methods elucidate electronic properties and guide experimental design?
- DFT modeling : Use hybrid functionals (B3LYP) or GGA approximations (PW91) to simulate π-conjugation in the bithiophene core and electron-withdrawing effects of the sulfonamide group.
- Validation : Compare computed HOMO-LUMO gaps with experimental UV-Vis spectra (λmax ~350 nm) and cyclic voltammetry (redox potentials) .
Q. What experimental strategies resolve contradictions in reported solubility data?
- Systematic solubility profiling : Test in binary solvent systems (e.g., DMSO/water) with pH adjustments (2–12).
- Aggregation analysis : Use dynamic light scattering (DLS) to detect nanoaggregates (>100 nm diameter) that may skew solubility measurements .
Q. How to design structure-activity relationship (SAR) studies for pharmacological potential?
- Analog synthesis : Modify methoxyphenyl substituents (e.g., replace -OCH₃ with -CF₃) and vary bithiophene orientation (α,α' vs. α,β').
- Biological assays :
- Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR, IC₅₀ determination).
- Molecular docking : Simulate binding interactions with target proteins (e.g., COX-2 active site) using AutoDock Vina .
Methodological Considerations
Q. What techniques optimize reaction yields during sulfonamide coupling?
- Reagent stoichiometry : Use 1.2 equivalents of sulfonyl chloride to ensure complete amine activation.
- Moisture control : Conduct reactions under nitrogen atmosphere to prevent hydrolysis of intermediates.
- Real-time monitoring : Employ TLC (Rf ~0.3 in 7:3 chloroform/methanol) to track reaction progress .
Q. How to address inconsistencies in biological activity across cell lines?
- Dose-response validation : Use multiple assays (MTT, ATP-lite) to confirm cytotoxicity trends.
- Membrane permeability : Measure logP values (e.g., ~2.1 via shake-flask method) to correlate lipophilicity with cellular uptake .
Data Analysis & Interpretation
Q. What statistical approaches validate experimental reproducibility in electronic property studies?
- Error analysis : Calculate standard deviations across triplicate measurements of charge carrier mobility (e.g., ±0.02 cm²/V·s via space-charge-limited current).
- Principal component analysis (PCA) : Cluster DFT-calculated properties (dipole moments, polarizability) with experimental data to identify outliers .
Cross-Disciplinary Applications
Q. How can this compound be integrated into organic electronic devices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
